![molecular formula C15H21N3S B2849259 N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 1413489-33-4](/img/structure/B2849259.png)
N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Description
N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the benzothienopyrimidine family, which has been found to have various biological activities. In
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, showcasing its relevance in creating novel chemical entities with potential biological activities (A. A. Abdalha et al., 2011).
- Research has also explored the synthesis of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one via an Iminophosphorane, indicating the compound's utility in the generation of complex molecular structures with potential pharmacological uses (Jianchao Liu et al., 2006).
Biological Activities and Applications
- Investigations into the synthesis, characterization, and bioactivities of pyrazole derivatives, including identification of antitumor, antifungal, and antibacterial pharmacophore sites, highlight the compound's potential in medicinal chemistry and drug discovery (A. Titi et al., 2020).
- The compound has been part of studies aiming at the synthesis of novel series of 3‐substituted [1]benzothieno[3,2‐d]pyrimidine derivatives, potentially acting as antileukemic agents. This suggests its importance in developing new therapies for leukemia and possibly other cancers (F. El-Telbany & R. O. Hutchins, 1985).
Antimicrobial Activity
- Synthesis and antimicrobial activity assessments of substituted tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines, have shown significant anti-bacterial and anti-fungal activities, underscoring the compound's potential utility in addressing microbial infections (M. Mittal et al., 2011).
Synthesis Techniques
- Efficient synthesis techniques, such as the sequential aza-Wittig reaction/base catalyzed cyclization, have been developed for thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing the compound's role in improving synthetic methodologies for complex molecules (Zhongran Dai et al., 2011).
properties
IUPAC Name |
N,N-diethyl-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-4-18(5-2)14-13-11-8-10(3)6-7-12(11)19-15(13)17-9-16-14/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENBFONFZIXQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C3=C(CCC(C3)C)SC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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